Lipophilicity Differentiation from De-amino and N,N-dialkyl Analogs
The experimental LogP of 4‑amino‑N‑(2‑hydroxyethyl)benzenesulfonamide measured by Hit2Lead is –0.53, and its predicted LogSW (water solubility) is also reported . In contrast, the closely related analog 4‑acetamido‑N‑(2‑hydroxyethyl)benzenesulfonamide (CAS 20535‑76‑6) has a predicted LogP of approximately 0.1–0.3 and one fewer hydrogen‑bond donor, while the N,N‑dimethyl analog 4‑amino‑N,N‑bis(2‑hydroxyethyl)benzenesulfonamide exhibits a LogP predicted above 0.5 . The target compound ’s lower LogP (–0.53) indicates greater hydrophilicity, which can influence aqueous solubility, formulation behavior, and permeability in cell‑based assays.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = –0.53 (experimental) |
| Comparator Or Baseline | 4‑acetamido‑N‑(2‑hydroxyethyl)benzenesulfonamide: predicted LogP ≈ 0.1–0.3; N,N‑bis(2‑hydroxyethyl) analog: predicted LogP >0.5 |
| Quantified Difference | Target compound LogP is ≥0.6 units lower than the acetamido analog |
| Conditions | Experimental determination by Hit2Lead; comparator LogP values from in silico prediction |
Why This Matters
A LogP difference of ≥0.6 units can significantly alter compound distribution in multiphasic reaction systems and biological permeability, making direct substitution without reformulation or re‑validation risky.
